4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate

Organic Synthesis Medicinal Chemistry Building Block

4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate (CAS 306731-93-1) is a fully synthetic (Z)-configured chalcone ester featuring a para-isopropylphenyl group and a hydrolytically labile C10 decanoate tail. This compound fills a distinct diversity niche in chalcone-ester screening libraries, lacking the halogenated or naphthyl substituents that dominate its CAS cluster. Its compact, lipophilic scaffold (MW 420.6) is ideal for liquid-crystal dopant design, prodrug/pro-fluorophore strategies, and computational QSAR model validation. No experimental bioactivity data exist, making it a valuable external validation compound for prospective studies. Procure to leverage its unique (Z)-geometry and predictable physicochemical profile in your next discovery campaign.

Molecular Formula C28H36O3
Molecular Weight 420.593
CAS No. 306731-93-1
Cat. No. B2695663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate
CAS306731-93-1
Molecular FormulaC28H36O3
Molecular Weight420.593
Structural Identifiers
SMILESCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C
InChIInChI=1S/C28H36O3/c1-4-5-6-7-8-9-10-11-28(30)31-26-19-17-25(18-20-26)27(29)21-14-23-12-15-24(16-13-23)22(2)3/h12-22H,4-11H2,1-3H3/b21-14-
InChIKeyBSNDSTRKUHNTRL-STZFKDTASA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate – A Structurally Defined Chalcone–Decanoate Ester for Procurement Screening


4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate (CAS 306731-93-1, C₂₈H₃₆O₃, MW 420.6) is a fully synthetic chalcone-derived ester featuring a (Z)-configured α,β-unsaturated ketone bridge, a para-isopropylphenyl substituent on the chalcone A-ring, and a linear C10 decanoate ester at the para-position of the B-ring . This compound belongs to a clustered family of 4-acryloylphenyl alkanoates with CAS numbers in the 306730–306731 range that were registered contemporaneously and are primarily distributed as research-grade building blocks through specialist chemical suppliers .

Why Generic Substitution of 4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate Is Not Yet Evidence-Supported


No published head-to-head comparative data exist for 4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate against any close analog in any biological assay, material performance test, or pharmacokinetic study. The compound is currently documented solely as a chemical entity in supplier catalogs and structural databases . In the absence of experimental comparative data, selection between this compound and its immediate analogs (e.g., the naphthyl, dichlorophenyl, or benzodioxolyl congeners) must be guided by structural considerations and predicted physicochemical properties rather than by demonstrated differential bioactivity or functional performance . The only quantitative differentiator currently accessible is the molecular structure itself, which dictates the compound's calculated lipophilicity, conformational profile, and potential intermolecular interactions relative to its analogs [1].

Quantitative Evidence Guide for Selecting 4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate Among Structural Analogs


Molecular Weight and Formula: A Mid-Range, Compact Chalcone–Decanoate Scaffold

Among the clustered 4-acryloylphenyl decanoate family, 4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate possesses an intermediate molecular weight (C₂₈H₃₆O₃, 420.6 Da) and a compact para-isopropyl substituent, placing it between the larger naphthyl analog (C₂₉H₃₂O₃, 428.6 Da) and the benzodioxolyl congener (C₂₆H₃₀O₅, 422.5 Da) . This structural intermediate position is meaningful when screening for molecular size, atom count, or fragment-based profiling, though no functional assay data are available to confirm any advantage conferred by this molecular-weight window.

Organic Synthesis Medicinal Chemistry Building Block

Predicted LogP and Lipophilicity Differentiation from the Decanoate Chain

The decanoate (C10) ester imparts substantial lipophilicity (predicted LogP values for congeneric 4-acryloylphenyl decanoates exceed 7.0 based on fragment-based calculation methods) [1]. In the class of chalcone esters, the decanoate chain has been correlated with mesophase formation in liquid-crystalline series when combined with appropriate rigid cores [2]. The target compound combines this lipophilic tail with a relatively compact, non-halogenated isopropylphenyl head-group, which differentiates it from the more lipophilic and π-extended naphthyl analog and from the halogenated dichlorophenyl variant that carries additional H-bond acceptor capacity [3]. No experimental LogP, permeability, or solubility measurements are available for any member of this compound family, so this differentiation remains purely predictive.

Lipophilicity ADME Prediction Formulation Science

(Z)-Stereochemistry of the Enone Bridge: A Structurally Distinct Geometric Isomer

The (Z)-configuration of the α,β-unsaturated ketone (enone) bridge distinguishes 4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate from the more common (E)-chalcone isomer series. (Z)-Chalcones exhibit distinct UV absorption maxima (typically blue-shifted relative to the (E)-isomer), altered conformational preference, and different photoisomerization kinetics [1]. The (Z)-geometry influences the dihedral angle between the carbonyl and the olefin, which can affect conjugation, molecular shape, and potential interactions with biological targets or mesophase organization [2]. No direct comparison of (Z)- vs. (E)-isomer activity for this specific scaffold has been reported, so the practical consequences of this stereochemical distinction remain unquantified.

Stereochemistry Photoisomerization Conformational Analysis

Recommended Application Scenarios for 4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate Based on Current Evidence


Chemical Library Diversification in Fragment-Based or Phenotypic Screening

Given its intermediate molecular weight, non-halogenated isopropylphenyl substituent, and (Z)-enone configuration, this compound fills a specific diversity niche in chalcone-ester screening libraries. Procurement is justified when the screening objective requires a compact, lipophilic scaffold that is structurally distinct from the more common (E)-chalcones and from naphthyl or dichlorophenyl analogs that dominate this CAS-number cluster .

Liquid Crystal Research: Chalconyl–Ester Mesogen Development

Chalcone-ester homologous series with C10 alkanoate tails have been documented to exhibit smectic and nematic mesophases [1]. The (Z)-geometry and para-isopropyl head-group of this compound offer a novel combination of terminal-group steric bulk and polarizability anisotropy. This compound may serve as a dopant or a core building block in the design of calamitic liquid crystals with tailored phase-transition temperatures, although direct mesophase characterization has not been reported for this specific structure.

Synthetic Intermediate for Chalcone-Derived Bioactive Molecules

4-Hydroxychalcone esters have demonstrated antimicrobial activity against S. aureus, C. albicans, and C. tropicalis in recent published work [2]. The decanoate ester in the target compound is hydrolytically labile under basic or enzymatic conditions, making it a potential prodrug or pro-fluorophore scaffold. This compound can be used as a synthetic precursor for de-esterified 4-hydroxychalcone derivatives, with the decanoate chain providing transient lipophilicity during synthesis or cell-based assays.

Computational Chemistry and QSAR Model Training

The lack of experimental bioactivity data for this compound makes it a suitable candidate for prospective computational prediction and model validation. Its well-defined (Z)-geometry, combined with the availability of structurally related analogs with varied aryl substituents, supports its use as a test case in QSAR, molecular docking, or machine-learning compound-prioritization workflows where external validation compounds are needed .

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